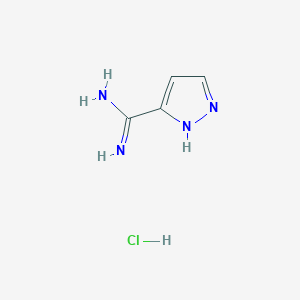

1H-pyrazole-3-carboximidamide hydrochloride

Overview

Description

1H-pyrazole-3-carboximidamide hydrochloride is a heterocyclic compound . It is widely used in drug synthesis studies . The pyrazole ring forms the main core of various nonsteroidal anti-inflammatory drugs (NSAIDs) and antihypertensive drugs .

Synthesis Analysis

The synthesis of 1H-pyrazole-3-carboximidamide hydrochloride can be achieved by mixing equimolar amounts of pyrazole and cyanamide, followed by crystallization from the reaction mixture .

Molecular Structure Analysis

The molecular structure of 1H-pyrazole-3-carboximidamide hydrochloride is represented by the InChI code 1S/C4H6N4.ClH/c5-4(6)3-1-2-7-8-3;/h1-2H,(H3,5,6)(H,7,8);1H . Its molecular weight is 146.58 .

Chemical Reactions Analysis

1H-pyrazole-3-carboximidamide hydrochloride is a next-generation substrate for guanylation of amines . It has been successfully used in the introduction of the guanidinium group as the last step of synthetic procedures .

Physical And Chemical Properties Analysis

1H-pyrazole-3-carboximidamide hydrochloride is a powder with a melting point of 167-170 °C . It is insoluble in ether and hexane, but very soluble in water, DMF, and alcohol .

Scientific Research Applications

Preparation of Guanidylated Hollow Fiber Membranes

This compound is used in the preparation of guanidylated hollow fiber membranes, which are important in various filtration and separation processes in chemical and biological research .

Guanylation of Amines

It serves as a reagent in the guanylation of amines, a key step in modifying compounds for further application in pharmaceuticals and material science .

Peptide Synthesis

1H-pyrazole-3-carboximidamide hydrochloride is utilized in peptide synthesis, particularly in the formation of guanidine groups within peptide chains, which can affect the structure and function of peptides .

Synthesis of Bis-guanidinium-Cholesterol Derivatives

The compound is involved in synthesizing bis-guanidinium-cholesterol derivatives, which have potential applications in biochemistry and medicinal chemistry .

Organic Synthesis

It is widely used in organic synthesis, serving as a building block for various chemical reactions and product formations .

Drug Synthesis Studies

The pyrazole ring forms the core of various nonsteroidal anti-inflammatory drugs (NSAIDs) and antihypertensive drugs, making this compound significant in drug synthesis studies .

Mechanism of Action

Target of Action

1H-pyrazole-3-carboximidamide hydrochloride is primarily used as a reagent for the chemically specific guanylation of sterically unhindered primary and secondary aliphatic amines . It is a versatile reagent that is stable under mild conditions .

Mode of Action

The mode of action of 1H-pyrazole-3-carboximidamide hydrochloride involves its interaction with its targets, the primary and secondary aliphatic amines. It acts as a guanylation agent, introducing a guanidinium group to these amines . This guanylation process is chemically specific and efficient .

Biochemical Pathways

1H-pyrazole-3-carboximidamide hydrochloride affects the biochemical pathways involving the guanylation of amines. This process is crucial in the synthesis of various compounds, including peptides . The downstream effects of this pathway include the production of guanidylated compounds, which have various applications in biochemical research and drug synthesis .

Pharmacokinetics

It is known to be soluble in water , which suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of the action of 1H-pyrazole-3-carboximidamide hydrochloride involve the formation of guanidylated compounds. These compounds are crucial in various biochemical processes and are used in the synthesis of various drugs .

Action Environment

The action of 1H-pyrazole-3-carboximidamide hydrochloride is influenced by environmental factors. It is stable even under basic conditions, such as a 1 M water solution of 1 M Na2CO3 . Its solubility in water suggests that it is likely to be mobile in the environment. It should be noted that it is classified as hazardous for the environment , and appropriate precautions should be taken when handling and disposing of this compound.

Safety and Hazards

Future Directions

properties

IUPAC Name |

1H-pyrazole-5-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4.ClH/c5-4(6)3-1-2-7-8-3;/h1-2H,(H3,5,6)(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEATQMXNIFWCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-pyrazole-3-carboximidamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

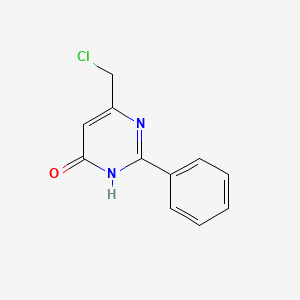

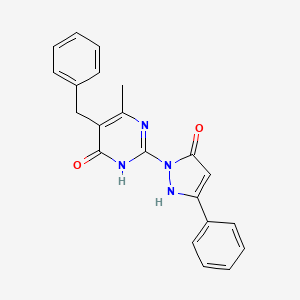

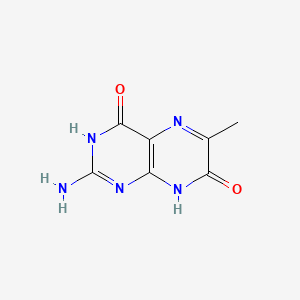

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1384186.png)

![7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384190.png)

![2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1384197.png)

![3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide](/img/structure/B1384199.png)

![Ethyl 7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1384207.png)